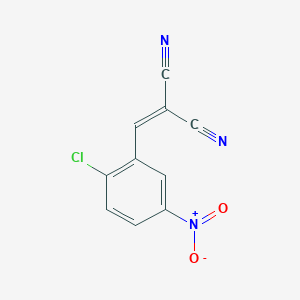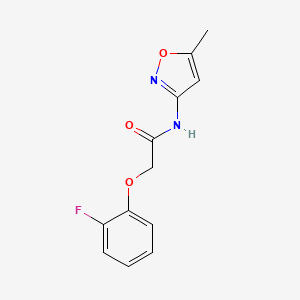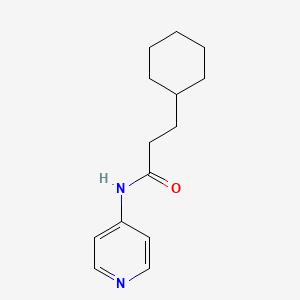
3-cyclohexyl-N-4-pyridinylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-4-pyridinylpropanamide, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. CPP is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in several physiological and pathological processes in the brain.
Mecanismo De Acción
3-cyclohexyl-N-4-pyridinylpropanamide is an antagonist of the NMDA receptor, which is involved in several physiological and pathological processes in the brain. The NMDA receptor is a type of ionotropic glutamate receptor that is activated by the neurotransmitter glutamate. Activation of the NMDA receptor leads to an influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways. 3-cyclohexyl-N-4-pyridinylpropanamide binds to the NMDA receptor and prevents the influx of calcium ions, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
3-cyclohexyl-N-4-pyridinylpropanamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce infarct size and improve neurological function in animal models of stroke. 3-cyclohexyl-N-4-pyridinylpropanamide has also been shown to reduce neuronal death and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. In addition, 3-cyclohexyl-N-4-pyridinylpropanamide has been shown to reduce pain sensitivity in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyclohexyl-N-4-pyridinylpropanamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in animal models. It is also relatively easy to synthesize and has been reported to yield high purity products. However, there are also limitations to the use of 3-cyclohexyl-N-4-pyridinylpropanamide in lab experiments. It is a potent NMDA receptor antagonist and can have off-target effects on other receptors. In addition, the effects of 3-cyclohexyl-N-4-pyridinylpropanamide can vary depending on the dose and route of administration.
Direcciones Futuras
There are several future directions for research on 3-cyclohexyl-N-4-pyridinylpropanamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the development of 3-cyclohexyl-N-4-pyridinylpropanamide analogs that can have improved pharmacokinetic properties and reduced off-target effects. Finally, there is interest in exploring the potential therapeutic applications of 3-cyclohexyl-N-4-pyridinylpropanamide in human clinical trials.
Métodos De Síntesis
3-cyclohexyl-N-4-pyridinylpropanamide can be synthesized by reacting cyclohexylamine with 4-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then acylated with propanoyl chloride to form 3-cyclohexyl-N-4-pyridinylpropanamide. This method has been widely used in the synthesis of 3-cyclohexyl-N-4-pyridinylpropanamide and has been reported to yield high purity products.
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-4-pyridinylpropanamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-cyclohexyl-N-4-pyridinylpropanamide has also been shown to have analgesic effects in animal models of pain and has been proposed as a potential treatment for chronic pain.
Propiedades
IUPAC Name |
3-cyclohexyl-N-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h8-12H,1-7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTMEJBWSAQQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(pyridin-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


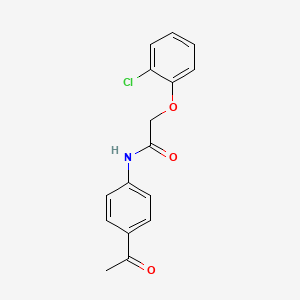
![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)
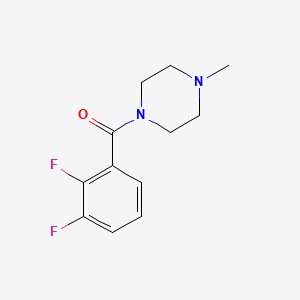
![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
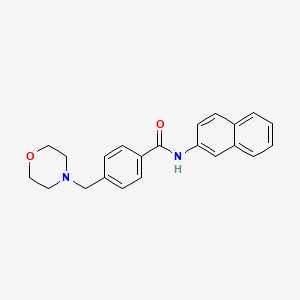
![methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5709969.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)
